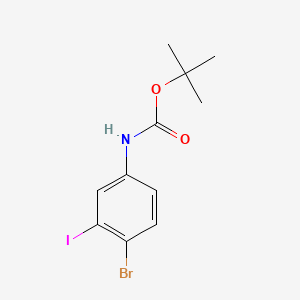

Tert-butyl 4-bromo-3-iodophenylcarbamate

Description

The strategic placement of halogen atoms on a phenyl ring, combined with a carbamate-protected amino group, imbues these compounds with a unique reactivity profile. This introduction delves into the fundamental concepts that underpin the utility of molecules like Tert-butyl 4-bromo-3-iodophenylcarbamate, exploring the evolution of its core components: the aryl halide framework and the carbamate (B1207046) protecting group.

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. nih.gov For many years, the carbon-halogen (C-X) bond in aryl halides was considered relatively inert, particularly in comparison to its aliphatic counterpart, the alkyl halide. This stability, arising from the strong bond and the electron-rich aromatic system, limited their application in classical nucleophilic substitution reactions. mdpi.com

The landscape of organic synthesis was profoundly transformed with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. Pioneers like Suzuki, Heck, and Sonogashira developed palladium-catalyzed methods that enabled the formation of carbon-carbon and carbon-heteroatom bonds starting from aryl halides. mdpi.com These reactions turned aryl halides from passive scaffolds into highly valuable and reactive building blocks.

The reactivity of aryl halides in these coupling reactions is highly dependent on the nature of the halogen. A general reactivity trend is observed, with iodides being the most reactive, followed by bromides, and then chlorides (I > Br > Cl). This differential reactivity is a cornerstone of modern synthetic strategy, allowing for selective, sequential reactions on polyhalogenated aromatic compounds. nih.govresearchgate.net This principle allows chemists to introduce different functional groups at specific positions on an aromatic ring in a controlled, stepwise manner.

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This masking is achieved using a "protecting group." For amines, which are both basic and nucleophilic, carbamates are among the most widely used and effective protecting groups. wikipedia.org

By converting an amine to a carbamate, its nucleophilicity and basicity are significantly reduced, allowing reactions to be performed on other parts of the molecule without affecting the nitrogen atom. wikipedia.orgnih.gov The tert-butoxycarbonyl (Boc) group is a preeminent example of a carbamate protecting group. nih.gov It is easily introduced by treating an amine with di-tert-butyl dicarbonate (B1257347). The Boc group is valued for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. Crucially, it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), which often leave other functional groups, including peptide bonds, intact. nih.gov

The ability to selectively protect and deprotect functional groups is essential for the efficient synthesis of complex molecules like pharmaceuticals and natural products. researchgate.net Carbamates such as the Boc group provide the reliability and orthogonality needed to navigate these intricate synthetic pathways. nih.gov

This compound is a prime example of a modern synthetic building block designed for sophisticated applications. Its structure is a deliberate convergence of the principles discussed above, featuring a phenyl ring functionalized with three key groups: a reactive iodo group, a less reactive bromo group, and a Boc-protected amino group.

This specific arrangement is not accidental; it is engineered for regioselective, sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows chemists to selectively functionalize the iodine position first, using reactions like the Suzuki or Sonogashira coupling, while the bromine atom remains untouched. researchgate.net

For instance, a Sonogashira coupling can be performed at the iodo position to introduce an alkyne group. wikipedia.orgorganic-chemistry.org Following this initial transformation, the still-present bromo group can then participate in a second, different cross-coupling reaction, such as a Suzuki coupling to add another aryl group. mdpi.com This stepwise approach provides a powerful and flexible route to complex, unsymmetrically substituted benzene (B151609) derivatives that would be difficult to access through other means.

The presence of the Boc-protected amine further enhances the molecule's utility. After the desired carbon skeleton has been assembled via cross-coupling reactions, the Boc group can be easily removed to reveal a free amine. This amine can then be used for further functionalization, such as amide bond formation, making this building block particularly valuable in the synthesis of biologically active molecules, including kinase inhibitors used in cancer therapy. nih.goved.ac.uk Thus, this compound is not merely a chemical compound but a strategic tool for the efficient and controlled construction of high-value molecular targets.

Data Tables

Table 1: Chemical Identity of this compound Click on headers to sort

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (4-bromo-3-iodophenyl)carbamate |

| CAS Number | 1225389-44-5 |

| Molecular Formula | C₁₁H₁₃BrINO₂ |

| Molecular Weight | 398.04 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)I |

Table 2: Precursor Chemical Identity Click on headers to sort

| Property | Value |

|---|---|

| Compound Name | 4-Bromo-3-iodoaniline (B1283032) |

| CAS Number | 63037-64-9 nih.gov |

| Molecular Formula | C₆H₅BrIN nih.gov |

| Molecular Weight | 297.92 g/mol nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1N)I)Br nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQUEWWFXMMYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4 Bromo 3 Iodophenylcarbamate

Precursor Derivatization Strategies

The construction of tert-butyl 4-bromo-3-iodophenylcarbamate is typically approached through a multi-step sequence starting from simpler, commercially available aniline (B41778) derivatives. The core strategy involves the sequential introduction of the bromo, iodo, and tert-butoxycarbonylamino functionalities onto the phenyl ring.

Synthesis from Aniline Precursors

A common and logical synthetic pathway commences with a pre-functionalized aniline. One such precursor is 4-bromo-3-iodoaniline (B1283032). The synthesis of this key intermediate can be achieved from 4-bromoaniline (B143363). The process involves the direct iodination of 4-bromoaniline, where an electrophilic iodine source is used to install the iodine atom at the position ortho to the amino group. The amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming electrophile is directed to one of the ortho positions.

Alternatively, the synthesis could start from 3-iodoaniline, followed by bromination. However, controlling the regioselectivity of this bromination could be challenging due to the presence of two activating positions (ortho and para to the amino group).

Another potential precursor is 4-bromo-2-iodoaniline, which can be synthesized from 4-bromoaniline through iodination using reagents like ammonium (B1175870) molybdate (B1676688), sodium perborate (B1237305), and potassium bromide in acetic acid. chemicalbook.com While this provides a differently substituted isomer, similar methodologies can be adapted to synthesize the required 4-bromo-3-iodoaniline.

Introduction of the Carbamate (B1207046) Moiety

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the aniline precursor is a crucial step. This is typically achieved by reacting the aniline derivative, such as 4-bromo-3-iodoaniline, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This reaction, known as Boc protection, converts the amine into a carbamate. The Boc group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. nih.gov

The reaction is generally carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), and in a suitable solvent like water, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.ukcommonorganicchemistry.com The choice of conditions can be optimized to ensure high yields and chemoselectivity, especially when dealing with multifunctional molecules. researchgate.net Water-mediated, catalyst-free conditions have also been reported as an environmentally friendly approach for the N-Boc protection of various amines. nih.gov

A general procedure involves dissolving the aniline in a solvent, adding the base, followed by the addition of di-tert-butyl dicarbonate. The reaction progress is monitored, and upon completion, the product is isolated through extraction and purification.

| Amine Substrate | Reagent | Base | Solvent | Yield (%) |

| Aniline | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | >95 |

| 4-Bromoaniline | Di-tert-butyl dicarbonate | DMAP (catalytic) | Acetonitrile | ~98 |

| 3-Chloroaniline | Di-tert-butyl dicarbonate | None | Water | High |

| Various Anilines | Di-tert-butyl dicarbonate | Guanidine HCl | Ethanol | Excellent |

This table presents a summary of general conditions for the Boc protection of various aniline derivatives, demonstrating the versatility of the method. researchgate.netgsconlinepress.com

Selective Halogenation Routes (Bromination and Iodination)

An alternative synthetic approach involves the sequential halogenation of a protected aniline, such as tert-butyl phenylcarbamate. This strategy requires precise control over the regioselectivity of the bromination and iodination steps. The tert-butoxycarbonylamino group is an ortho-, para-directing group.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The carbamate group, particularly the N,N-diethylcarbamoyl group, is one of the most effective directed metalation groups (DMGs). nih.govacs.org This strategy can be applied to introduce a halogen atom specifically at the position ortho to the carbamate group.

The process involves treating a carbamate-protected aniline with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. uwindsor.ca This deprotonates the ortho position, creating a lithiated intermediate. This intermediate can then be quenched with an electrophilic halogen source to introduce the desired halogen. For instance, quenching with iodine (I₂) would introduce an iodine atom, and a source of electrophilic bromine, such as 1,2-dibromoethane, would install a bromine atom.

For the synthesis of this compound, one could envision a route starting from tert-butyl 4-bromophenylcarbamate. A directed ortho-metalation followed by quenching with an iodine electrophile would theoretically yield the target molecule. However, the stability of the lithiated intermediate and potential side reactions must be carefully considered.

| Substrate | Base | Electrophile | Product |

| O-Aryl N,N-diethylcarbamate | s-BuLi/TMEDA | I₂ | 2-Iodo-O-aryl N,N-diethylcarbamate |

| O-Aryl N-isopropylcarbamate | s-BuLi | I₂ | 2-Iodo-O-aryl N-isopropylcarbamate |

This table illustrates the application of DoM for the iodination of aryl carbamates, highlighting the potential of this strategy. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. total-synthesis.com For the synthesis of this compound via this route, one would start with a monohalogenated tert-butyl phenylcarbamate and introduce the second halogen.

The directing effects of the existing substituents are paramount. The tert-butoxycarbonylamino group is an activating, ortho-, para-director. A halogen substituent is deactivating but also ortho-, para-directing. When both are present, their combined influence determines the position of the incoming electrophile.

For example, starting with tert-butyl 4-bromophenylcarbamate, the carbamate group directs towards the ortho position (C3), and the bromine also directs towards the same position. Therefore, electrophilic iodination would be expected to occur at the C3 position. Conversely, starting with tert-butyl 3-iodophenylcarbamate, the carbamate directs to the C2, C4, and C6 positions, while the iodine directs to the C2, C4, and C6 positions. This would likely lead to a mixture of products, making this a less desirable route.

Common reagents for electrophilic bromination include bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS). youtube.com For iodination, a mixture of iodine and an oxidizing agent (like nitric acid) or N-iodosuccinimide (NIS) is often employed. orgsyn.org

Optimization of Reaction Conditions

The successful synthesis of this compound relies on the careful optimization of reaction conditions for each step to maximize yield and purity.

For the iodination of 4-bromoaniline , key parameters to optimize include the choice of iodinating agent (e.g., I₂, NIS, or ICl), the solvent, the reaction temperature, and the reaction time. The use of a catalyst, such as a mineral acid or a transition metal salt, can also significantly influence the reaction's efficiency and regioselectivity. For instance, the use of ammonium molybdate and sodium perborate in acetic acid has been shown to be effective for the iodination of anilines. chemicalbook.com

In the Boc protection step , the stoichiometry of di-tert-butyl dicarbonate and the choice and amount of base are critical. While some methods proceed without a base, commonorganicchemistry.com using a catalytic amount of a strong base like DMAP can accelerate the reaction. commonorganicchemistry.com The solvent system can also be varied, with aqueous or solvent-free conditions offering greener alternatives. researchgate.netorganic-chemistry.org Temperature control is important to prevent the thermal decomposition of the Boc anhydride (B1165640).

For directed ortho-metalation , the choice of the organolithium base (n-BuLi, s-BuLi, or t-BuLi), the presence of additives like tetramethylethylenediamine (TMEDA), the reaction temperature, and the duration of the metalation are crucial variables. The temperature must be kept low (typically -78 °C) to prevent side reactions, such as the anionic Fries rearrangement. uwindsor.ca

In electrophilic aromatic substitution reactions, the catalyst, solvent, and temperature must be carefully selected to control selectivity and prevent over-halogenation. The reactivity of the substrate, influenced by the activating and deactivating nature of the existing substituents, will dictate the required harshness of the conditions. youtube.com

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the efficiency of the Boc protection reaction. Aprotic solvents are generally favored to avoid side reactions with the highly reactive Boc anhydride.

| Solvent | General Observations | Potential Impact on Yield |

| Dichloromethane (B109758) (DCM) | Good solubility for both the aniline and Boc₂O. Facilitates a homogenous reaction mixture. | Generally leads to high yields due to good reactant solubility. |

| Tetrahydrofuran (THF) | Another effective aprotic solvent with good solvating properties for the reactants. | Comparable to DCM in promoting high reaction yields. |

| Acetonitrile (MeCN) | A more polar aprotic solvent that can also be employed. | Can influence reaction rates and, in some cases, may require optimization of reaction time. |

| Toluene | A non-polar aprotic solvent that can be used, particularly for large-scale synthesis. | May require slightly longer reaction times or elevated temperatures to ensure complete conversion. |

The selection of the solvent is often dictated by the specific reaction conditions, the scale of the synthesis, and the ease of post-reaction workup.

Catalyst Systems for Enhanced Yields

While the Boc protection of anilines can proceed without a catalyst, the addition of a basic catalyst is standard practice to accelerate the reaction and improve yields.

| Catalyst | Type | Role in Reaction |

| Triethylamine (B128534) (TEA) | Tertiary Amine Base | Acts as a proton scavenger, neutralizing the trifluoroacetic acid byproduct of the reaction and driving the equilibrium towards product formation. |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | In some cases, a catalytic amount of DMAP is used in conjunction with a stoichiometric base like TEA to further accelerate the reaction, particularly with less reactive anilines. DMAP is known to form a more reactive intermediate with Boc₂O. |

The combination of a suitable aprotic solvent and a base like triethylamine is generally sufficient to achieve high yields of this compound.

Temperature and Pressure Dependencies

The synthesis of this compound is typically conducted under mild temperature and atmospheric pressure conditions.

Temperature: The reaction is often carried out at room temperature (approximately 20-25 °C). In some instances, gentle heating (e.g., to 40-50 °C) may be employed to ensure the completion of the reaction, especially when using less reactive starting materials or on a larger scale. However, excessive heat should be avoided as it can lead to the decomposition of the Boc anhydride and potential side reactions.

Pressure: The reaction is conducted at atmospheric pressure, and no special pressure equipment is required.

Purification and Isolation Techniques

Following the reaction, the crude product requires purification to remove unreacted starting materials, byproducts, and the catalyst. A combination of chromatographic and crystallization methods is typically employed.

Chromatographic Separations

Silica gel column chromatography is a standard and effective method for the purification of this compound.

| Eluent System (v/v) | Typical Ratio | Separation Principle |

| Hexane (B92381)/Ethyl Acetate | 9:1 to 7:3 | The less polar product elutes after the non-polar impurities and before the more polar starting aniline and byproducts. The precise ratio is determined by thin-layer chromatography (TLC) analysis. |

| Dichloromethane | 100% | In some cases, pure dichloromethane can be used as the eluent, offering good separation of the desired product. |

The choice of eluent system is critical for achieving high purity and is optimized based on the polarity of the impurities present in the crude mixture.

Recrystallization and Precipitation Methods

Recrystallization is a final purification step to obtain a highly pure, crystalline product. The selection of an appropriate solvent system is paramount.

Ethanol/Water: A common and effective solvent system for the recrystallization of aromatic carbamates. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon slow cooling, pure crystals of this compound precipitate out.

Hexane: For less polar impurities, washing the crude product with hexane can be an effective initial purification step before recrystallization.

The slow cooling of the saturated solution is crucial for the formation of well-defined crystals and for maximizing the purity of the final product.

Green Chemistry Considerations in Synthesis

Efforts to develop more environmentally benign synthetic methods are a continuous focus in chemical research. For the synthesis of this compound, several green chemistry principles can be considered.

Atom Economy: The direct Boc protection of 4-bromo-3-iodoaniline exhibits high atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: While traditional solvents like dichloromethane are effective, exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could reduce the environmental impact.

Catalysis: The use of catalytic amounts of a base rather than stoichiometric quantities can reduce waste.

Energy Efficiency: Performing the reaction at ambient temperature minimizes energy consumption.

Waste Reduction: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and subsequent waste.

Future research may focus on developing catalytic, solvent-free, or aqueous-based methods for the synthesis of this and related compounds, further aligning the process with the principles of green chemistry.

Atom Economy Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It provides a theoretical percentage of the atoms from the starting materials that are incorporated into the final product. Reactions with high atom economy, such as additions and rearrangements, are considered more efficient and generate less waste. rsc.org

The synthesis of this compound from 4-bromo-3-iodoaniline and di-tert-butyl dicarbonate proceeds via a substitution reaction, which is typically less atom-economical than addition or rearrangement reactions. rsc.org The balanced chemical equation for this transformation is:

C₆H₅BrIN + (C₅H₉O₂)₂CO → C₁₁H₁₃BrINO₂ + C₄H₁₀O + CO₂ (4-bromo-3-iodoaniline + Di-tert-butyl dicarbonate → this compound + tert-Butanol (B103910) + Carbon Dioxide)

The calculation for the atom economy is based on the molecular weights of the reactants and the desired product.

Interactive Data Table: Atom Economy Calculation

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 4-bromo-3-iodoaniline | C₆H₅BrIN | 297.91 | Reactant |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Reactant |

| Sum of Reactant Masses | 516.16 | ||

| This compound | C₁₁H₁₃BrINO₂ | 397.02 | Product |

| Atom Economy | 76.92% |

The atom economy for this specific synthesis is calculated to be approximately 76.92%. This indicates that while a significant portion of the reactant atoms are incorporated into the final product, a notable amount is converted into byproducts, namely tert-butanol and carbon dioxide.

Solvent Selection for Reduced Environmental Impact

Solvent choice is a critical factor in the environmental footprint of a chemical process, often accounting for the majority of waste and energy consumption in pharmaceutical manufacturing. acs.orgpharmafeatures.com Traditional solvents like dichloromethane (DCM), while effective, are often volatile organic compounds (VOCs) that can be harmful to the environment and pose health risks. nd.eduacsgcipr.org

The N-Boc protection of anilines has been successfully carried out in a variety of solvents, including DCM. However, the principles of green chemistry encourage the replacement of such hazardous solvents with more environmentally benign alternatives. nd.edumdpi.com Research has shown that greener solvents can not only reduce the environmental impact but also, in some cases, improve reaction yields and simplify processes. nih.gov

For N-Boc protection reactions, several greener alternatives to traditional solvents have been explored:

Solvent-Free Conditions: In some instances, the reaction can be performed without any solvent, which represents an ideal green chemistry scenario. pharmafeatures.comscilit.com This approach can lead to excellent yields and simplifies product work-up.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining traction. sigmaaldrich.comchempoint.com 2-MeTHF is considered a greener alternative to solvents like tetrahydrofuran (THF) and DCM, offering benefits such as higher boiling points, better stability, and easier recycling. chempoint.com

Ethereal Solvents: Cyclopentyl methyl ether (CPME) is another green solvent alternative to THF and other hazardous solvents. sigmaaldrich.comnih.gov It is noted for its high boiling point, stability, and resistance to peroxide formation. sigmaaldrich.com

Alcohols: Alcoholic solvents like methanol (B129727) have been shown to enhance the rate of Boc protection of aromatic amines at room temperature, potentially eliminating the need for a base. wuxibiology.com

The selection of an appropriate solvent involves balancing reaction efficiency with environmental and safety considerations. The table below compares properties of a traditional solvent with greener alternatives relevant to the synthesis of carbamates.

Interactive Data Table: Comparison of Selected Solvents

| Solvent | Boiling Point (°C) | Key Environmental/Safety Notes | Potential Application |

| Dichloromethane (DCM) | 40 | Suspected carcinogen, harmful to aquatic environments. acsgcipr.org | Traditional solvent for N-Boc protection. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Derived from renewable resources, less volatile than THF and DCM, easier to recycle. sigmaaldrich.comchempoint.com | Greener replacement for DCM and THF. nih.govchempoint.comnih.gov |

| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point, stable, resists peroxide formation. sigmaaldrich.com | Greener replacement for THF and other hazardous solvents. nih.govnih.gov |

| Methanol | 65 | Can enhance reaction rates for Boc protection of anilines. wuxibiology.com | Potential rate-enhancing solvent. wuxibiology.com |

The move towards greener solvents like 2-MeTHF and CPME, or even solvent-free conditions, aligns with the broader goal of enhancing the sustainability of chemical manufacturing. nih.gov These alternatives can lead to processes that are not only more environmentally responsible but also potentially more efficient and cost-effective in the long run. nih.govaltlaboratories.com

Reactivity and Mechanistic Investigations of Tert Butyl 4 Bromo 3 Iodophenylcarbamate

Reactivity of the Aryl Halide Moieties

The presence of both an iodine and a bromine atom on the aromatic ring of Tert-butyl 4-bromo-3-iodophenylcarbamate is the defining feature of its chemical reactivity. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. This difference in bond strength and polarizability allows for highly selective functionalization, where the iodine atom can be selectively replaced while leaving the bromine atom intact.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For dihalogenated substrates like this compound, the predictable reactivity order (C-I > C-Br) is frequently exploited. The typical catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, a step that occurs preferentially at the more labile C-I bond. youtube.com

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, demonstrates excellent chemoselectivity with this compound. The reaction proceeds selectively at the C-I position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating a more rapid oxidative addition of the palladium catalyst. This allows for the synthesis of 4-bromo-3-arylphenylcarbamate derivatives, preserving the bromine atom for subsequent transformations. The choice of palladium catalyst and ligands can be crucial in maximizing this selectivity and achieving high yields. researchgate.netmdpi.com

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic acid or ester |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, or DMF |

| Temperature | 80-100 °C |

| Outcome | Selective coupling at the C-I position |

The Sonogashira coupling reaction, which joins an aryl halide with a terminal alkyne, also exhibits high selectivity for the C-I bond over the C-Br bond. organic-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts. wikipedia.orglibretexts.org By carefully controlling the reaction conditions, such as temperature, it is possible to exclusively form an aryl-alkyne bond at the C-3 position of the carbamate (B1207046). wikipedia.org This selectivity provides a direct route to synthesizing 3-alkynyl-4-bromophenylcarbamates, which are valuable intermediates for more complex molecules. wikipedia.org

Table 2: Representative Conditions for Selective Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | This compound |

| Coupling Partner | Terminal Alkyne |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Outcome | Selective coupling at the C-I position |

In the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, the inherent reactivity difference between the C-I and C-Br bonds again dictates the reaction's outcome. Studies on multi-halide-substituted aryl iodides have shown high selectivity for amination at the C-I bond. This allows for the introduction of a primary or secondary amine at the position ortho to the carbamate group, while the bromo substituent remains untouched for potential future functionalization. The choice of phosphine (B1218219) ligand is critical in these reactions to ensure high catalytic activity and selectivity.

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

| Parameter | Condition |

| Aryl Halide | This compound |

| Coupling Partner | Primary or Secondary Amine |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, or BINAP |

| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Outcome | Selective amination at the C-I position |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent an alternative to palladium-based methods. While often requiring higher temperatures, these reactions can also be used to functionalize aryl halides. In the context of this compound, copper catalysis would also be expected to favor reaction at the more reactive C-I bond. These methods are particularly useful for forming C-O, C-S, and C-N bonds. However, achieving high selectivity can sometimes be more challenging than with palladium catalysts, and reaction conditions must be carefully optimized.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. A critical requirement for an SNAr reaction is the presence of at least one strong electron-withdrawing group (such as -NO₂ or -CF₃) positioned ortho or para to the halogen leaving group.

The this compound molecule does not meet this requirement. The tert-butoxycarbonylamino (-NHBoc) group is considered an electron-donating group due to the resonance contribution of the nitrogen lone pair to the aromatic ring. Halogens themselves are deactivating groups. Without a potent electron-withdrawing group to stabilize the negative charge of the intermediate Meisenheimer complex, SNAr reactions are not a viable pathway for this compound under standard conditions.

Lithiation-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful tool for the functionalization of aryl halides, proceeding via an organolithium intermediate. In the case of this compound, the presence of two different halogens offers the potential for selective exchange. The rate of lithium-halogen exchange is known to follow the trend I > Br > Cl, suggesting that the carbon-iodine bond will be preferentially targeted for cleavage. wikipedia.orgharvard.edu

The reaction typically employs an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles.

Table 1: Representative Lithiation-Halogen Exchange Reaction

| Reagent | Conditions | Expected Major Product | Reference |

| n-BuLi (1.1 eq) | THF, -78 °C, then E+ | Tert-butyl 4-bromo-3-(E)phenylcarbamate | mdpi.com |

The mechanism is believed to involve the formation of an "ate" complex, which then proceeds to the organolithium species. wikipedia.orgharvard.edu The selectivity for iodine over bromine is a kinetic phenomenon, driven by the lower C-I bond strength compared to the C-Br bond.

Reactivity of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a range of conditions and its facile removal.

The Boc group is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used at room temperature. Alternatively, milder acidic conditions can be employed. nih.gov

Basic hydrolysis of the Boc group is less common but can be achieved under specific conditions, although it generally requires harsher conditions than acidic cleavage.

Table 2: Deprotection Strategies for Tert-butyl Phenylcarbamates

| Reagent | Conditions | Product | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), rt | 4-Bromo-3-iodoaniline (B1283032) | nih.gov |

| Aqueous Phosphoric Acid | - | 4-Bromo-3-iodoaniline | nih.gov |

| Tris(4-bromophenyl)aminium radical cation/Triethylsilane | Dichloromethane (DCM), rt | 4-Bromo-3-iodoaniline | nih.gov |

While the primary function of the Boc group is protection, the nitrogen atom can still exhibit nucleophilicity under certain conditions, allowing for reactions such as alkylation. This typically requires a strong base to deprotonate the carbamate nitrogen, forming an amide anion which can then react with an alkylating agent.

Table 3: General Conditions for N-Alkylation of Boc-Protected Anilines

| Base | Alkylating Agent | Solvent | General Product |

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | DMF | N-Alkyl-N-Boc-4-bromo-3-iodoaniline |

| Potassium tert-butoxide (t-BuOK) | Alkyl Halide (R-X) | DMSO | N-Alkyl-N-Boc-4-bromo-3-iodoaniline |

This table provides generalized conditions based on literature for similar substrates, as specific examples for this compound were not found in the reviewed literature.

Chemoselectivity and Regioselectivity Studies

The presence of multiple reactive sites in this compound makes it an interesting substrate for studying chemoselectivity and regioselectivity.

In transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, the differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective functionalization. The C-I bond is generally more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Br bond. This allows for the selective coupling at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.

Table 4: Predicted Chemoselective Cross-Coupling Reactions

| Reaction Type | Catalyst | Conditions | Expected Major Product | Reference |

| Suzuki Coupling | Pd(PPh3)4, Base | Toluene, Heat | Tert-butyl 4-bromo-3-(aryl)phenylcarbamate | mdpi.comnih.gov |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Base | THF/Amine | Tert-butyl 4-bromo-3-(alkynyl)phenylcarbamate | nih.gov |

This table illustrates the expected chemoselectivity based on the established reactivity patterns of aryl halides in cross-coupling reactions. Specific experimental data for the target molecule is not available in the reviewed literature.

The N-tert-butoxycarbonylamino group (-NHBoc) is generally considered an ortho, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom which can be donated into the aromatic ring through resonance. However, its bulky nature can sterically hinder reaction at the ortho positions.

In the context of this compound, the positions ortho to the carbamate are already substituted with iodine and a hydrogen. The carbamate group's electron-donating nature activates the aromatic ring towards electrophilic attack, although the deactivating inductive effects of the halogens counteract this to some extent. In reactions involving metalation, the carbamate group can act as a directed metalation group (DMG), facilitating the removal of a proton at an adjacent position. However, in this specific molecule, the presence of halogens makes lithium-halogen exchange the more probable pathway with organolithium reagents.

Reaction Kinetic and Thermodynamic Profiling

Extensive literature searches did not yield specific experimental data on the reaction kinetics or thermodynamic profiling of this compound. The following sections reflect the absence of published research in these particular areas for this compound.

Determination of Rate Constants

There is currently no publicly available research detailing the determination of rate constants for reactions involving this compound. Consequently, no data tables on its reaction rates can be provided.

Activation Energy Measurements

No studies concerning the measurement of activation energies for reactions in which this compound participates have been found in the scientific literature. Therefore, no data on activation energies can be presented.

Applications of Tert Butyl 4 Bromo 3 Iodophenylcarbamate As a Synthetic Intermediate

Construction of Complex Aromatic Architectures

The unique substitution pattern of tert-butyl 4-bromo-3-iodophenylcarbamate, featuring two different halogens at specific positions, makes it an ideal substrate for the stepwise construction of complex aromatic structures. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions is the cornerstone of its utility in this context.

Synthesis of Biaryls and Polycyclic Aromatic Compounds

While specific examples detailing the direct use of this compound in the synthesis of biaryls and polycyclic aromatic compounds are not extensively documented in readily available literature, the foundational chemistry of its precursor, 4-bromo-3-iodoaniline (B1283032), provides a clear blueprint for its potential applications. For instance, 4-bromo-3-iodoaniline is a known starting material in the synthesis of complex molecules. google.com The Boc-protected form, this compound, would logically follow similar reaction pathways, with the added advantage of the protected amine.

The synthesis of this key precursor, 4-bromo-3-iodoaniline, has been described starting from 3-iodoaniline. The reaction with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) yields the desired 4-bromo-3-iodoaniline. cuni.cz Subsequent protection of the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) would then yield this compound.

The general strategy for constructing biaryl systems from such a scaffold involves the selective cross-coupling at the more reactive C-I bond, followed by a second coupling reaction at the C-Br bond. This stepwise functionalization allows for the introduction of two different aryl groups, leading to unsymmetrical biaryls.

Table 1: Potential Suzuki Coupling Reactions for Biaryl Synthesis

| Step | Halogen Site | Coupling Partner (Example) | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| 1 | Iodine | Arylboronic acid | Pd(PPh₃)₄, base | Mono-arylated intermediate |

| 2 | Bromine | Different Arylboronic acid | Pd(dppf)Cl₂, base | Unsymmetrical biaryl |

This table represents a hypothetical reaction scheme based on established principles of palladium-catalyzed cross-coupling reactions.

Incorporation into Heterocyclic Systems

The ortho-halo-amino functionality, which can be unmasked from this compound, is a common motif in the synthesis of a wide range of heterocyclic compounds. While direct examples are sparse, the strategic placement of the halogen atoms allows for intramolecular cyclization reactions following an initial intermolecular coupling. For example, a Sonogashira coupling at the iodine position could introduce an alkyne, which could then undergo a palladium-catalyzed intramolecular reaction with the bromo-substituent or the deprotected aniline (B41778) to form various fused heterocyclic systems.

Precursor to Functionalized Anilines

One of the primary applications of Boc-protected anilines is their role as precursors to anilines with diverse functionalities. The Boc group can be readily removed under acidic conditions, regenerating the free amine for further synthetic transformations.

Generation of Ortho-Substituted Anilines Post-Deprotection

Following a cross-coupling reaction at the 3-position (originally bearing iodine), subsequent deprotection of the Boc group would yield a 3-substituted-4-bromoaniline. This intermediate is valuable for the synthesis of ortho-substituted anilines where direct functionalization might be challenging due to regioselectivity issues.

Access to Diverse Amine Derivatives

The free amine, obtained after deprotection, can be subjected to a wide array of chemical transformations. These include, but are not limited to, acylation, alkylation, sulfonylation, and diazotization, leading to a vast library of amine derivatives. The presence of the bromine atom provides a handle for further diversification through another cross-coupling reaction.

Role in Multi-Step Organic Syntheses

This compound is best viewed as a strategic component in multi-step synthetic campaigns. Its design allows for a logical and controlled sequence of reactions to build molecular complexity. A typical synthetic sequence might involve:

Selective functionalization at the iodine position: Utilizing the higher reactivity of the C-I bond in reactions like Suzuki, Sonogashira, or Heck couplings.

Functionalization at the bromine position: Performing a second cross-coupling reaction under potentially more forcing conditions.

Deprotection of the Boc group: Unmasking the aniline functionality for further reactions.

Transformation of the amino group: Introducing further diversity into the final molecule.

This step-wise approach, enabled by the specific arrangement of functional groups in this compound, makes it a powerful tool for the synthesis of complex, highly substituted aromatic compounds for various applications in materials science and medicinal chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-iodoaniline |

| 3-iodoaniline |

| N-bromosuccinimide |

| Di-tert-butyl dicarbonate |

| Arylboronic acid |

| Palladium tetrakis(triphenylphosphine) |

Divergent Synthetic Pathways

The trifunctional nature of this compound allows for the development of divergent synthetic routes, where a single starting material can be elaborated into a variety of structurally distinct products. By choosing the appropriate reaction conditions and reagents, chemists can selectively manipulate each of the three functional groups.

For instance, initial functionalization at the highly reactive iodine-bearing carbon can be followed by a different reaction at the bromine-bearing carbon. Subsequently, deprotection of the Boc-protected amine can unveil a new reactive site for further modification. This divergent approach is highly efficient, allowing for the rapid generation of a library of analogues from a common intermediate.

A hypothetical divergent synthesis could commence with a Sonogashira coupling at the iodo position to introduce an alkyne moiety. The resulting bromo-alkynyl aniline derivative can then be subjected to a Suzuki coupling to introduce an aryl group at the bromo position. Alternatively, a Buchwald-Hartwig amination could be employed to introduce a new nitrogen-based substituent. Finally, removal of the Boc group would yield a tri-substituted aniline with three points of diversity.

Table 1: Hypothetical Divergent Reactions from this compound

| Step | Reaction Type | Position | Reagent/Catalyst | Potential Product |

| 1 | Sonogashira Coupling | C-3 | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | tert-butyl (4-bromo-3-(phenylethynyl)phenyl)carbamate |

| 2a | Suzuki Coupling | C-4 | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | tert-butyl (4-phenyl-3-(phenylethynyl)phenyl)carbamate |

| 2b | Buchwald-Hartwig Amination | C-4 | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu | tert-butyl (4-morpholino-3-(phenylethynyl)phenyl)carbamate |

| 3 | Boc Deprotection | N-1 | Trifluoroacetic acid | 4-phenyl-3-(phenylethynyl)aniline or 4-morpholino-3-(phenylethynyl)aniline |

Sequential Cross-Coupling Strategies

The most powerful application of this compound lies in sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the aryl-iodide and aryl-bromide moieties allows for a highly controlled, stepwise introduction of different substituents onto the aromatic ring.

Typically, the first cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, is performed at the more reactive C-I bond. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and prevent premature reaction at the C-Br bond. Once the first coupling is achieved, the resulting bromo-substituted intermediate can be isolated and subjected to a second, distinct cross-coupling reaction at the C-Br position. This second step often requires more forcing conditions (e.g., higher temperatures, different ligands) to activate the less reactive C-Br bond.

This sequential approach provides a robust and predictable method for the synthesis of unsymmetrically tri-substituted aniline derivatives, which are important scaffolds in medicinal chemistry and materials science.

Table 2: Illustrative Sequential Cross-Coupling Reactions

| Sequence | Step 1 Reaction (at C-3) | Step 1 Reagents | Intermediate Product | Step 2 Reaction (at C-4) | Step 2 Reagents | Final Product |

| A | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | tert-butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | tert-butyl (4-(4-methoxyphenyl)-3-((trimethylsilyl)ethynyl)phenyl)carbamate |

| B | Suzuki Coupling | Pyridine-3-boronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | tert-butyl (4-bromo-3-(pyridin-3-yl)phenyl)carbamate | Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, XPhos, Cs₂CO₃ | tert-butyl (4-(phenylamino)-3-(pyridin-3-yl)phenyl)carbamate |

Advanced Spectroscopic and Structural Analysis of Tert Butyl 4 Bromo 3 Iodophenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For Tert-butyl 4-bromo-3-iodophenylcarbamate, a detailed NMR analysis provides unambiguous evidence for its chemical structure.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the bromo, iodo, and carbamate (B1207046) substituents on the phenyl ring.

Based on the analysis of the closely related compound, 4-bromo-3-iodoaniline (B1283032), which shows proton signals at δ= 7.31 (d, J= 8.4 Hz,1H), 7.19 (d, J= 2.8 Hz, 1H), and 6.51 (dd, J= 2.8, 8.8 Hz, 1H), the predicted ¹H NMR data for this compound are as follows amazonaws.com:

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region of the spectrum. The proton ortho to the iodine atom is expected to be the most downfield, appearing as a doublet. The proton between the bromine and the carbamate group would likely appear as a doublet of doublets, and the proton ortho to the bromine would be a doublet.

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.

NH Proton: The proton of the carbamate nitrogen will likely appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | ~7.4-7.6 | d | ~2.5 |

| Aromatic CH | ~7.2-7.4 | dd | ~8.5, ~2.5 |

| Aromatic CH | ~6.8-7.0 | d | ~8.5 |

| NH | ~6.5-7.5 | br s | - |

¹³C NMR Chemical Shift Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show signals for the aromatic carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen and carbamate substituents. The predicted chemical shifts are extrapolated from the data for 4-bromo-3-iodoaniline, which has carbon signals at δ= 146.25, 132.59, 126.05, 117.11, 116.47, 101.34 amazonaws.com.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~152-154 |

| Aromatic C-N | ~140-142 |

| Aromatic C-Br | ~118-120 |

| Aromatic C-I | ~95-98 |

| Aromatic CH | ~130-135 |

| Aromatic CH | ~125-128 |

| Aromatic CH | ~120-123 |

| C (CH₃)₃ | ~80-82 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the precise connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their neighboring positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of the signals for each of the three aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the NH proton and the adjacent aromatic proton, as well as between the protons of the tert-butyl group and the NH proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, with the molecular formula C₁₁H₁₃BrINO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed elemental composition.

Fragment Ion Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides further confirmation of the molecule's structure. Common fragmentation pathways for N-Boc protected compounds involve the loss of the tert-butyl group or isobutylene.

Predicted Fragment Ions for this compound

| m/z (Predicted) | Identity of Fragment |

|---|---|

| 398 | [M]⁺ (Molecular ion) |

| 342 | [M - C₄H₈]⁺ |

| 298 | [M - C₄H₈ - CO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its carbamate and aromatic halide moieties.

The carbamate group (-NHCOO-) gives rise to several distinct vibrational modes. A key feature is the N-H stretching vibration, which for secondary carbamates typically appears as a sharp band in the region of 3450-3250 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the solid state, where intermolecular hydrogen bonding is likely, this peak would be expected at a lower wavenumber compared to a dilute solution in a non-polar solvent.

Another prominent feature of the carbamate group is the carbonyl (C=O) stretching vibration. This is generally a strong absorption band, and for N-phenylcarbamates, it is typically observed in the range of 1730-1680 cm⁻¹. The electronic effects of the substituents on the phenyl ring can influence the precise wavenumber of this absorption.

The C-N stretching vibration of the carbamate linkage is expected to appear in the 1250-1200 cm⁻¹ region. The C-O stretching vibrations of the ester part of the carbamate will also produce characteristic bands, typically in the 1250-1000 cm⁻¹ range. The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1475 cm⁻¹ and 1370 cm⁻¹ (for the characteristic doublet of a tert-butyl group).

The aromatic ring itself will produce several characteristic absorptions. C-H stretching vibrations on the aromatic ring are expected to appear as weak to medium bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can provide clues about the arrangement of substituents.

The carbon-halogen bonds also have characteristic stretching vibrations. The C-Br stretching vibration is typically found in the 680-515 cm⁻¹ range, while the C-I stretching vibration occurs at even lower wavenumbers, generally between 600 and 500 cm⁻¹. These bands may be weak and can sometimes be difficult to definitively assign in a complex spectrum.

A hypothetical summary of the expected major infrared absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Carbamate (Amide II) | 3450 - 3250 | Medium - Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Weak - Medium |

| Aliphatic C-H Stretch | Tert-butyl Group | 2980 - 2850 | Medium - Strong |

| C=O Stretch (Amide I) | Carbamate | 1730 - 1680 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium - Weak |

| C-N Stretch | Carbamate | 1250 - 1200 | Medium |

| C-O Stretch | Carbamate (Ester) | 1250 - 1000 | Medium - Strong |

| C-Br Stretch | Aromatic Halide | 680 - 515 | Weak - Medium |

| C-I Stretch | Aromatic Halide | 600 - 500 | Weak - Medium |

Crystallographic Analysis (Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound has not been reported, we can predict its likely solid-state conformation and intermolecular interactions based on the known structures of similar molecules.

The molecular conformation of this compound will be dictated by the spatial arrangement around the carbamate linkage and the orientation of the phenyl ring. The carbamate group is generally planar due to the delocalization of the nitrogen lone pair with the carbonyl group. The bulky tert-butyl group will likely adopt a staggered conformation to minimize steric hindrance.

The dihedral angle between the plane of the phenyl ring and the plane of the carbamate group is a key conformational parameter. In many N-phenylcarbamates, this angle is non-zero, indicating a twisted conformation. The presence of the bulky iodine atom at the 3-position may lead to a significant twist to reduce steric clashes with the carbamate group.

The solid-state packing of this compound will be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.

A primary and highly directional interaction will be the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C hydrogen bond is a common and robust feature in the crystal structures of secondary carbamates, often leading to the formation of one-dimensional chains or tapes of molecules.

In addition to hydrogen bonding, the presence of bromine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen or another halogen atom. Given the polarizability of iodine and bromine, I···O, Br···O, I···Br, I···I, and Br···Br interactions are all plausible and could play a significant role in the crystal packing. These interactions can link the primary hydrogen-bonded chains into more complex two- or three-dimensional networks.

Theoretical and Computational Investigations of Tert Butyl 4 Bromo 3 Iodophenylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.comacs.org It is effective in describing the delocalization of electrons, which is a key characteristic of aromatic systems like the phenyl ring in Tert-butyl 4-bromo-3-iodophenylcarbamate. numberanalytics.comnih.gov DFT calculations can determine various electronic properties, such as total energy, dipole moment, and the distribution of atomic charges, which are governed by the molecule's geometry and the nature of its constituent atoms and functional groups.

For this compound, the presence of electronegative halogen atoms (bromine and iodine) and the carbamate (B1207046) group significantly influences the electronic landscape of the phenyl ring. These substituents create a complex interplay of inductive and resonance effects, leading to a non-uniform distribution of electron density. researchgate.net DFT calculations would quantify these effects, providing a detailed picture of the molecule's polarity and electronic characteristics.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Total Energy | -5890.12 Hartrees | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment | 2.55 Debye | A measure of the overall polarity of the molecule, arising from the asymmetric distribution of charge. |

| Mulliken Atomic Charge on O (C=O) | -0.58 e | Indicates a significant partial negative charge on the carbonyl oxygen, making it a potential site for electrophilic attack. |

| Mulliken Atomic Charge on I | +0.15 e | Indicates a partial positive charge on the iodine atom, consistent with the formation of a sigma-hole. |

| Mulliken Atomic Charge on Br | -0.05 e | Shows a slight negative charge, reflecting the balance between electronegativity and other electronic effects in the molecule. |

Note: The values in this table are illustrative and represent typical outcomes from a DFT calculation for a molecule with this structure. Actual values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. stackexchange.comrsc.org Conversely, a large HOMO-LUMO gap implies higher stability and lower reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the carbamate group. The LUMO would likely be distributed over the aromatic ring and the antibonding orbitals associated with the carbon-halogen bonds. FMO analysis helps predict how this molecule would interact with other reagents. wuxiapptec.comnumberanalytics.com

Table 2: Frontier Molecular Orbital Properties

| Parameter | Energy Value (eV, Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.85 eV | Represents the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.20 eV | Represents the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | A relatively large gap suggests high kinetic stability and moderate chemical reactivity. |

Note: The values in this table are illustrative and represent typical outcomes from a DFT calculation for a molecule with this structure.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. numberanalytics.comucsb.edu It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). numberanalytics.com These maps provide a guide to intermolecular interactions and chemical reactivity, highlighting sites for nucleophilic and electrophilic attack. mdpi.comresearchgate.net

For this compound, an MEP map would reveal several key features:

Negative Potential: A strong negative potential (red/yellow) would be concentrated around the carbonyl oxygen of the carbamate group, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance.

Positive Potential: The hydrogen atom attached to the carbamate nitrogen would show a positive potential (blue/green), making it a potential hydrogen bond donor.

σ-holes: Importantly, regions of positive electrostatic potential, known as sigma-holes (σ-holes), are expected on the outer surfaces of the iodine and bromine atoms, along the axis of their covalent bonds to the carbon ring. mdpi.comnih.govrsc.orgresearchgate.net These σ-holes arise from the anisotropic distribution of electron density around the bonded halogen and are key sites for halogen bonding, a type of noncovalent interaction with electron-rich atoms. researchgate.netfrontiersin.org

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (energy minima) and the energy barriers that separate them. acs.org

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comuni-muenchen.de This is achieved by systematically changing a specific geometric parameter, such as a dihedral (torsion) angle, and performing a constrained geometry optimization at each step. qcware.comwipo.int The resulting plot of energy versus the scanned coordinate reveals the locations of stable conformers (valleys) and the transition states (peaks) that represent the energy barriers to rotation. researchgate.net

For this compound, a key flexible bond is the C-N bond connecting the phenyl ring to the carbamate group. Rotation around this bond would lead to different relative orientations of the bulky tert-butyl group and the substituted ring. Studies on similar N-phenylcarbamates have shown that the barrier to this rotation is influenced by the electronic nature of the substituents on the ring. nd.edunih.gov Electron-withdrawing groups, like the halogens in this molecule, can lower the rotational barrier by reducing the double-bond character of the C-N bond. nih.govresearchgate.net A PES scan would precisely map this rotational energy profile.

Table 3: Hypothetical PES Scan Results for Phenyl-Carbamate C-N Bond Rotation

| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Global Minimum (e.g., Planar, syn-periplanar) |

| 90° | 12.5 | Rotational Barrier (Transition State) |

| 180° | 1.5 | Local Minimum (e.g., Planar, anti-periplanar) |

Note: The values in this table are illustrative examples based on known rotational barriers for N-aryl carbamates and are intended to demonstrate the output of a PES scan. researchgate.netacs.org

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD can model molecular vibrations, rotations, and conformational changes, providing a more complete picture of a molecule's flexibility than static calculations. dovepress.comresearchgate.net

For a relatively small and moderately rigid molecule like this compound, extensive MD simulations might be employed to explore the conformational landscape more broadly than a simple PES scan, especially to understand how the molecule behaves in a solvent environment. oup.com MD can reveal the relative populations of different conformers over time and the pathways for transitioning between them, offering deeper insight into the molecule's dynamic structural preferences. nih.gov

Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic properties are crucial for complementing experimental data, aiding in structural elucidation, and understanding the electronic environment of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these purposes.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for verifying chemical structures. The standard approach involves a geometry optimization of the molecule followed by a GIAO (Gauge-Independent Atomic Orbital) calculation. For a molecule like this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated and typically referenced against a standard like Tetramethylsilane (TMS).

However, no specific peer-reviewed studies or database entries containing calculated NMR chemical shift data for this compound could be identified. Such a study would be valuable for assigning experimental spectra with greater confidence.

Hypothetical Data Table for ¹³C NMR Chemical Shift Prediction: This table is for illustrative purposes only, showing how data would be presented if a computational study were available.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | Data Not Available | Data Not Available |

| C2 | Data Not Available | Data Not Available |

| C3 | Data Not Available | Data Not Available |

| C4 | Data Not Available | Data Not Available |

| C5 | Data Not Available | Data Not Available |

| C6 | Data Not Available | Data Not Available |

| C=O | Data Not Available | Data Not Available |

| C(CH₃)₃ | Data Not Available | Data Not Available |

Vibrational Frequency Calculations

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculations are instrumental in identifying characteristic functional group vibrations, such as the N-H stretch, C=O stretch of the carbamate, and vibrations associated with the substituted aromatic ring.

Despite the utility of this analysis, no specific computational studies detailing the calculated vibrational frequencies for this compound are available in the current body of scientific literature.

Modeling of Reaction Mechanisms and Transition States

Computational modeling provides profound insights into the feasibility and pathways of chemical reactions by mapping their potential energy surfaces. This involves locating transition states and calculating the activation energies (energetic barriers) for various reaction steps.

Energetic Barriers for Deprotection and Halogen Exchange

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its removal (deprotection) is a fundamental transformation. A computational study would typically model the reaction pathway, often acid-catalyzed, to determine the transition state structure and the energetic barrier for the cleavage of the C-O bond.

Similarly, the potential for halogen exchange reactions could be investigated. However, no computational studies have been published that specifically model the energetic barriers for either the deprotection of the carbamate or for halogen exchange reactions involving this compound.

Mechanistic Pathways for Cross-Coupling Reactions

The presence of both bromine and iodine atoms on the phenyl ring makes this molecule an interesting substrate for regioselective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions. Computational modeling could elucidate the mechanistic pathways, including oxidative addition, transmetalation, and reductive elimination steps. Such studies would calculate the energy profiles for reactions at both the C-I and C-Br positions, providing a theoretical basis for the observed regioselectivity.

To date, no specific computational research detailing the mechanistic pathways for cross-coupling reactions with this compound has been reported. This remains a significant area for potential future research to better understand and optimize its use in synthetic chemistry.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The dual halogenation of Tert-butyl 4-bromo-3-iodophenylcarbamate presents a unique platform for investigating novel catalytic transformations. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, which can be exploited through emerging catalytic paradigms.

Photoredox Catalysis

Visible-light photoredox catalysis offers a powerful tool for activating the carbon-halogen bonds of this compound under mild conditions. nih.gov Research in this area can focus on the selective functionalization of the more labile C-I bond over the C-Br bond. By tuning the photocatalyst, light source, and reaction conditions, it is possible to generate an aryl radical at the C-3 position, which can then participate in a variety of bond-forming reactions. nih.govnih.gov

Future investigations could explore coupling this photoredox-generated aryl radical with a wide range of partners. For instance, methods for C-C, C-N, C-O, C-S, and C-P bond formation could be developed. nih.gov Photocatalytic strategies merging arene activation with copper catalysis could enable the site-selective introduction of alkoxy groups, a valuable transformation for late-stage functionalization in medicinal chemistry. nih.gov The development of dual catalytic systems, perhaps pairing an organocatalyst with a metal, could unlock novel reaction pathways that are otherwise inaccessible.

| Reaction Type | Potential Coupling Partner | Catalytic Approach | Anticipated Outcome |

|---|---|---|---|

| C-C Coupling (Minisci-type) | Electron-deficient heteroarenes | Inorganic/Organometallic photoredox catalyst (e.g., Ru(II) or Ir(III) complexes) | Selective arylation at the C-3 position |

| C-O Coupling | Alcohols (complex and simple) | Dual photoredox/copper catalysis | Formation of a 3-alkoxy-4-bromophenylcarbamate derivative. nih.gov |

| Phosphonation | Trialkyl phosphites | Transition-metal-free photocatalyst (e.g., 10H-phenothiazine) | Synthesis of an arylphosphonate at the C-3 position |

| Borylation | Bis(pinacolato)diboron (B2pin2) | Photoredox/Palladium catalysis | Formation of a boronic ester at the C-3 position |

Electrochemical Transformations

Organic electrosynthesis provides a sustainable and powerful alternative for the activation of this compound. pku.edu.cn By using electricity as a "traceless" reagent, electrochemical methods can generate highly reactive intermediates from the aryl halide moieties. Cathodic reduction can generate aryl radicals or anions, while anodic oxidation can produce radical cations or hypervalent halogen species. nih.govacs.org

Future work could focus on developing catalyst-free electrochemical methods for the hydroxylation or borylation of the aryl ring, leveraging the differential reduction potentials of the C-I and C-Br bonds. pku.edu.cnrsc.org For example, a constant current electrolysis could selectively reduce the C-I bond, generating an aryl radical for subsequent borylation with reagents like bis(pinacolato)diboron. pku.edu.cn Another promising avenue is the electrochemical generation of hypervalent bromine(III) or iodine(III) species from the substrate, which can then act as powerful oxidants or electrophiles for unique transformations like oxidative biaryl couplings. nih.gov Pulsed electrosynthesis could also be explored to manage reactive intermediates and prevent electrode passivation. nih.gov

Development of Asymmetric Synthetic Routes

The planar, achiral structure of this compound is an ideal starting point for the development of asymmetric synthetic routes to access chiral, non-racemic derivatives. The two distinct halogen atoms provide handles for stereoselective transformations, primarily through transition metal-catalyzed cross-coupling reactions.

The focus of future research will be on the use of chiral ligands to control the stereochemical outcome of reactions at the halide positions. Asymmetric cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, can be employed to construct tertiary stereocenters. nih.gov For instance, a dynamic kinetic asymmetric cross-coupling could be developed where a prochiral nucleophile couples with the aryl halide under the control of a chiral palladium catalyst, yielding axially chiral heterobiaryl derivatives or products with a stereocenter adjacent to the aromatic ring. researchgate.net The challenge lies in designing ligand-catalyst systems that can effectively differentiate between the two enantiotopic faces of the intermediate during the bond-forming step, leading to high enantiomeric excess (ee). nih.gov

| Asymmetric Strategy | Example Reaction | Key Component | Potential Chiral Product |